molecular formula C13H14FNO3 B2709118 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 842971-84-0

1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2709118
CAS No.: 842971-84-0
M. Wt: 251.257
InChI Key: JEJKVDIMYSYXMU-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 842971-84-0) is a pyrrolidine derivative featuring a 4-fluorophenyl ethyl group attached to the nitrogen of the pyrrolidine ring. This compound, produced by Biosynth, is characterized by its 5-oxo-pyrrolidine scaffold and a carboxylic acid moiety at the 3-position. While specific pharmacological data are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly in modulating receptor binding or metabolic stability.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJKVDIMYSYXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluorophenyl ethyl intermediate, which is then coupled with a pyrrolidine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrrolidine derivatives, focusing on substituent effects, molecular properties, and synthesis pathways.

Substituent Position Variations

1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
  • CAS : 1154892-11-1
  • Key Difference : Fluorine at the meta position (3-fluoro) instead of para.
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS : 1998-86-3
  • Key Difference : Fluorine at the ortho position (2-fluoro).
  • Implications : Ortho-substitution introduces steric hindrance near the pyrrolidine nitrogen, which may impede rotational freedom and influence pharmacokinetic properties .

Halogen-Substituted Analogs

1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS : 1270831-90-7
  • Key Difference : Dual chloro and fluoro substituents at positions 4 and 3.
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS : 714207-41-7
  • Key Difference : Bromine replaces fluorine at the meta position.
  • Implications : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in protein binding pockets but reduce metabolic stability due to slower enzymatic cleavage .

Non-Halogenated Substituents

1-[2-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
  • Key Difference : Methoxy group at the para position.
  • Increased steric bulk may reduce solubility compared to fluorine analogs .
1-Methyl-5-oxopyrrolidine-3-carboxylic acid
  • CAS : 42346-68-9
  • Key Difference : Methyl group replaces the aromatic substituent.
  • Implications : The absence of an aromatic ring simplifies the structure, reducing molecular weight (MW: 157.16 g/mol) and likely decreasing target specificity .

Heterocyclic and Complex Substituents

1-[2-(1H-Indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
  • CAS : 295344-74-0
  • Key Difference : Indole moiety replaces fluorophenyl.
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Synthesis : Derived from 2,4-difluoroaniline and itaconic acid.
  • Implications: Difluoro substitution increases electronegativity and lipophilicity, which may improve blood-brain barrier penetration compared to mono-fluorinated analogs .

Structural and Physicochemical Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 4-Fluorophenyl ethyl C₁₃H₁₄FNO₃ 251.26 842971-84-0 Reference compound
1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 3-Fluorophenyl ethyl C₁₃H₁₄FNO₃ 251.26 1154892-11-1 Meta-fluoro isomer
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Chloro-3-fluorophenyl C₁₁H₉ClFNO₃ 257.65 1270831-90-7 Dual halogenation
1-[2-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 4-Methoxyphenyl ethyl C₁₅H₁₉NO₄ 277.32 Not provided Electron-donating substituent
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2,4-Difluorophenyl C₁₁H₉F₂NO₃ 241.19 Not provided Enhanced lipophilicity

Biological Activity

1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 842971-84-0, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyrrolidine ring and a fluorophenyl group, which may influence its pharmacological properties and interactions with biological systems. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₃H₁₄FNO₃
Molecular Weight 251.26 g/mol
CAS Number 842971-84-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the lipophilicity and stability of the molecule, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Research on the biological activity of this compound has revealed several promising findings:

In Vitro Studies

  • Cell Viability Assays : Studies have shown that the compound can influence cell viability in various cancer cell lines, suggesting potential anti-cancer properties.
  • Neuroprotective Effects : In neuronal cultures, it has been observed to reduce apoptosis induced by oxidative stress.

In Vivo Studies

  • Animal Models : In rodent models, administration of the compound has resulted in improved cognitive function and reduced anxiety-like behaviors, indicating potential applications in treating neurodegenerative diseases and anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

CompoundStructural FeatureBiological Activity
1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acidChlorine instead of FluorineModerate activity in similar assays
1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acidMethyl groupLower potency compared to target compound
1-[2-(4-Bromophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acidBromine instead of FluorineEnhanced reactivity but less stability

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the effects of this compound on glioblastoma cells, demonstrating significant inhibition of tumor growth through apoptosis induction.
  • Case Study 2 : Research in Neuroscience Letters highlighted its neuroprotective effects against glutamate-induced toxicity in neuronal cells, suggesting its potential as a treatment for neurodegenerative disorders.

Q & A

What are the optimal synthetic routes for 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, and how can reaction yields be improved?

Basic Research Focus : Synthesis methodology and yield optimization.
Methodological Answer :
The compound can be synthesized via cyclocondensation of 4-fluorophenethylamine derivatives with itaconic acid or its esters under reflux in aqueous or aprotic solvents. For example, analogous syntheses of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involve heating itaconic acid with 2,4-difluoroaniline in water, achieving moderate yields (~50%) . To improve yields, catalytic acid (e.g., H₂SO₄) or microwave-assisted heating can reduce reaction time and byproduct formation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

How can structural ambiguities in the pyrrolidone ring and substituent conformations be resolved experimentally?

Advanced Research Focus : Structural characterization.
Methodological Answer :
X-ray crystallography is the gold standard for resolving stereochemistry and substituent orientation. For example, ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate was structurally validated via single-crystal XRD, confirming bond angles and torsional strains . If crystals are unavailable, use 2D NMR (¹H-¹³C HSQC, HMBC) to assign proton environments and NOESY for spatial proximity analysis. Computational modeling (DFT or MD simulations) can supplement experimental data .

What analytical techniques are critical for assessing purity and enantiomeric excess in chiral derivatives?

Basic Research Focus : Analytical validation.
Methodological Answer :
HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, while LC-MS (ESI+) confirms molecular weight and detects impurities. For example, rel-(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was characterized using chiral chromatography and polarimetry . Purity assessment requires a combination of:

  • TLC (visualization under UV 254 nm).
  • ¹H NMR (integration of residual solvent peaks).
  • Elemental analysis (C, H, N within ±0.4% of theoretical) .

How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Advanced Research Focus : Pharmacological profiling.
Methodological Answer :
Design dose-response assays using recombinant enzymes (e.g., proteases or kinases) with fluorogenic substrates. For instance, analogs like 1-[4-(methanesulfonamido)-3-methylphenyl]-5-oxopyrrolidine-3-carboxylic acid were tested against chemokine receptors via competitive binding assays (IC₅₀ determination) . Include positive controls (e.g., known inhibitors) and triplicate runs to minimize variability. Use SPR (surface plasmon resonance) for real-time binding kinetics (ka/kd) .

How should contradictory data in reaction yields or bioactivity be addressed?

Advanced Research Focus : Data reconciliation.
Methodological Answer :
Contradictions often arise from impurities or stereochemical variability. For example, esterification byproducts in 4-acetyl-1-(2,4-difluorophenyl)pyrrolidin-2-one synthesis reduced yields until sulfuric acid catalysis was optimized . To resolve bioactivity discrepancies:

  • Re-test compounds with ≥95% purity (HPLC).
  • Validate assays with orthogonal methods (e.g., fluorescence vs. radioactivity).
  • Compare results across cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .

What strategies enable stereoselective synthesis of the (3R)-enantiomer?

Advanced Research Focus : Chirality control.
Methodological Answer :
Use chiral auxiliaries or asymmetric catalysis. For rel-(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, enzymatic resolution (lipases in organic solvents) or Evans’ oxazolidinones can induce stereoselectivity . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

How can computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Focus : In silico modeling.
Methodological Answer :
Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) identifies potential binding sites in target proteins, as demonstrated for analogs in chemokine receptor studies . MD simulations (GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .

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